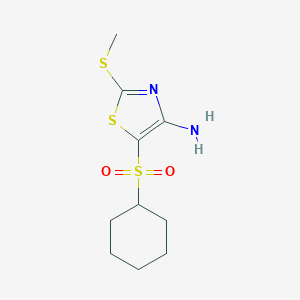
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying biological systems. This molecule has been shown to have a high affinity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biochemical processes. In
Mechanism Of Action
The mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. This covalent bond formation can lead to changes in protein conformation and function, which can be studied using a variety of techniques including X-ray crystallography and NMR spectroscopy.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine are largely dependent on the specific proteins targeted by the molecule. However, some general effects have been observed in studies using this molecule. For example, 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this molecule has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments is its high affinity for certain proteins. This allows researchers to selectively target specific interactions and study their effects on biological systems. Additionally, the synthesis of this molecule is relatively straightforward, and the yield is typically high. However, there are also some limitations to using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments. For example, the covalent bond formation between this molecule and proteins can be irreversible, making it difficult to study the effects of this interaction over time.
Future Directions
There are several future directions for research involving 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine. One potential area of research is the development of new synthetic methods for producing this molecule. Additionally, researchers may explore the use of this molecule in drug discovery and development, particularly in the area of cancer therapy. Finally, further studies may be conducted to better understand the mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine and its potential applications in a variety of biological systems.
Synthesis Methods
The synthesis of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine involves several steps. The starting materials are cyclohexylamine, methylthioacetic acid, and thionyl chloride. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then reacted with an amine to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as NMR spectroscopy.
Scientific Research Applications
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been used in a variety of scientific research applications. One of the most common uses of this molecule is as a tool for studying protein-protein interactions. The high affinity of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine for certain proteins allows researchers to selectively target specific interactions and study their effects on biological systems. This molecule has also been used in studies of enzyme kinetics and other biochemical processes.
properties
CAS RN |
117420-90-3 |
|---|---|
Product Name |
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine |
Molecular Formula |
C10H16N2O2S3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-cyclohexylsulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H16N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3 |
InChI Key |
ZVDHGNBFVHMSIO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
Canonical SMILES |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



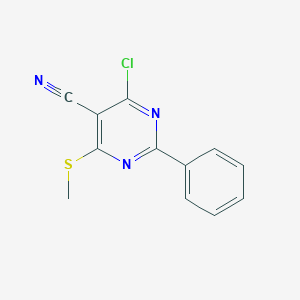
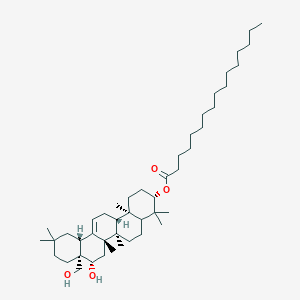
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
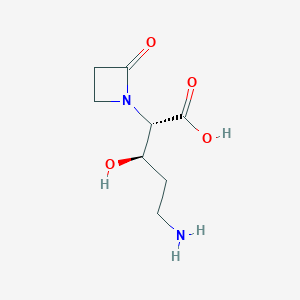
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
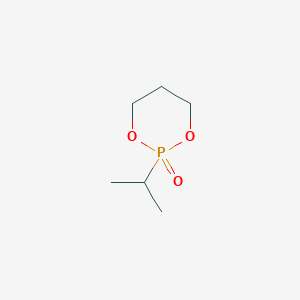
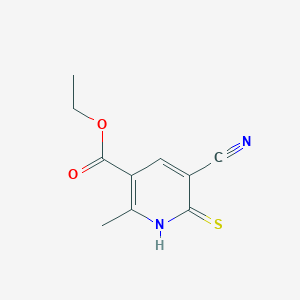
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
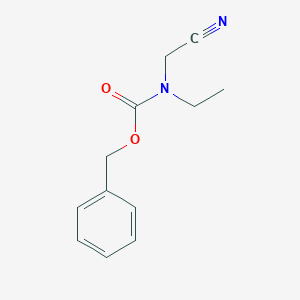
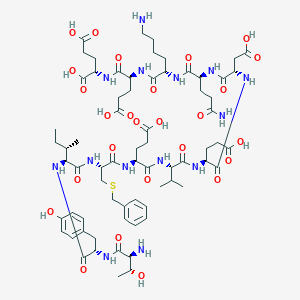
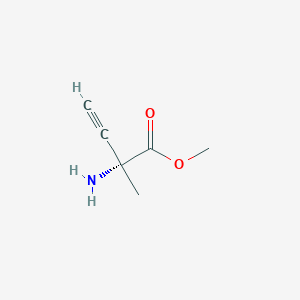
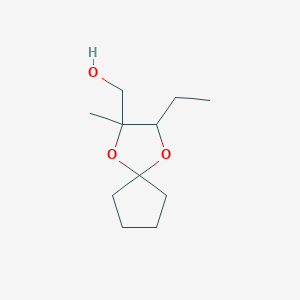
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)